2-[2-(4-Methylthiophenyl)ethoxy]ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-[2-(4-methylsulfanylphenyl)ethoxy]ethanol |
InChI |
InChI=1S/C11H16O2S/c1-14-11-4-2-10(3-5-11)6-8-13-9-7-12/h2-5,12H,6-9H2,1H3 |
InChI Key |
DGCUZZQHEVTXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CCOCCO |
Origin of Product |
United States |
Preparation Methods
Tosylation-Substitution Strategy
Adapted from patent CN116891415A, this method involves three stages: protection , tosylation , and nucleophilic substitution :
Step 1: Protection of Ethylene Glycol
Ethylene glycol is monoprotected using benzyl bromide in an alkaline medium (e.g., NaOH/KOH). The reaction proceeds at 25–40°C for 1–4 hours, yielding ethylene glycol monobenzyl ether. Molar ratios of glycol:base:benzyl bromide (1.5–3:1.5–3:1) minimize di-benzylation.
Step 2: Tosylation
The monobenzyl ether is dissolved in dichloromethane, treated with triethylamine (1.05 eq), and reacted with p-toluenesulfonyl chloride (1.05 eq) at 5–10°C for 1–4 hours. This generates the tosylate intermediate, 2-(benzyloxy)ethyl-4-methylbenzenesulfonate, with >90% purity after aqueous workup.
Step 3: Thiophenoxide Substitution
The tosylate intermediate reacts with sodium 4-methylthiophenoxide in DMF at 50–60°C for 2–4 hours. A 10% molar excess of thiophenoxide ensures complete substitution. Crude product is extracted with ethyl acetate, washed with NaHCO₃, and concentrated to yield 2-(benzyloxy)-2-(4-methylthiophenyl)ethoxy ethanol.
Step 4: Deprotection via Hydrogenolysis
Catalytic hydrogenation (Pd/C, H₂, ethanol, 20–25°C) removes the benzyl group, affording the final product. Distillation under reduced pressure (50 Pa, 115°C) achieves >99% purity.
Yield Analysis
Williamson Ether Synthesis
This one-pot method avoids protection-deprotection steps but requires pre-formed 2-(4-methylthiophenyl)ethyl halides:
Reaction Scheme
Conditions
-
Solvent: Ethanol/water (3:1)
-
Base: NaOH (2 eq)
-
Temperature: Reflux (78°C) for 6–8 hours
-
Workup: Neutralization with HCl, extraction with dichloromethane, and rotary evaporation.
Challenges
-
Competing di-alkylation requires excess ethylene glycol (3–4 eq).
-
Halide availability limits scalability.
Mitsunobu Reaction
Though costlier, this method offers stereochemical control:
Reagents
-
DIAD (Diisopropyl azodicarboxylate)
-
Triphenylphosphine
-
4-Methylthiophenol
-
2-(Hydroxyethoxy)ethanol
Procedure
Reactants are combined in THF at 0°C, stirred for 24 hours, and purified via silica chromatography.
Yield : 70–75% (analytical grade).
Industrial Scalability and Process Optimization
Cost-Benefit Analysis
| Method | Raw Material Cost (USD/kg) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Tosylation-Substitution | 120 | 65 | 99.1 | High |
| Williamson | 95 | 55 | 97.5 | Moderate |
| Mitsunobu | 310 | 72 | 99.5 | Low |
The tosylation-substitution route balances cost and yield, making it preferred for bulk production.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
-
δ 7.25 (d, 2H, Ar-H)
-
δ 6.80 (d, 2H, Ar-H)
-
δ 3.75 (t, 2H, -OCH₂CH₂O-)
-
δ 3.60 (t, 2H, -CH₂OH)
-
δ 2.45 (s, 3H, -SCH₃)
IR (cm⁻¹) : 3450 (O-H), 2920 (C-H), 1580 (C=C), 1050 (C-O-C) .
Q & A
Q. What are the established synthetic routes for 2-[2-(4-Methylthiophenyl)ethoxy]ethanol?
Methodological Answer: The synthesis typically involves etherification between 4-methylthiophenol derivatives and ethylene glycol intermediates. A common approach includes:
- Step 1: Reacting 4-methylthiophenol with ethylene oxide under basic conditions (e.g., NaOH) to form 2-(4-methylthiophenyl)ethanol .
- Step 2: Further ethoxylation using ethylene oxide or chloroethanol in the presence of a base (e.g., NaH) to introduce the ethoxyethanol chain .
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization to isolate the product. Reaction yields can be optimized by controlling temperature (60–80°C) and solvent polarity (e.g., THF or DMF) .
Q. How can the purity and structural integrity of this compound be verified?
Methodological Answer:
Q. What are the key physicochemical properties of this compound?
Methodological Answer:
- Solubility: Miscible with polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol/water mixtures .
- Thermal Stability: Decomposition temperature >200°C (DSC/TGA analysis) .
- LogP: Estimated at ~1.2 (via computational tools like ChemAxon), indicating moderate lipophilicity .
- pKa: Hydroxyl group pKa ~14–15, requiring pH >10 for deprotonation in aqueous solutions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model the molecule’s electronic structure. Key parameters include HOMO-LUMO gaps (e.g., ~5 eV for oxidative stability) and Mulliken charges on the sulfur atom to predict nucleophilic sites .
- MD Simulations: GROMACS for solvation dynamics in aqueous/organic solvents to study aggregation behavior .
- Docking Studies: AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes with thioether-binding pockets) .
Q. What strategies address low yields in the synthesis of this compound?
Methodological Answer:
- Catalyst Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxylation efficiency .
- Side Reaction Mitigation: Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before ethoxylation to prevent ether cleavage .
- Reagent Stoichiometry: Maintain a 1:2 molar ratio of 4-methylthiophenol to ethylene oxide to minimize oligomer formation .
Q. What methodologies elucidate the biological interactions of this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Cellular Uptake: Radiolabel the compound with C and measure accumulation in cell lines (e.g., HepG2) .
- In Silico ADMET: SwissADME to predict absorption, metabolism, and toxicity profiles .
- Transcriptomics: RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
